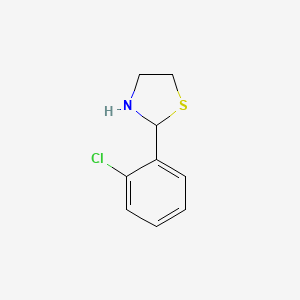

![molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0](/img/structure/B1350201.png)

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

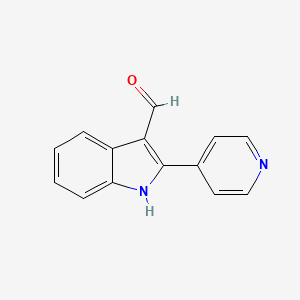

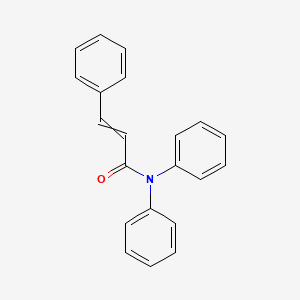

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8ClNO412. It is also known as 2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate3.

Synthesis Analysis

The synthesis of 2,5-Pyrrolidinedione derivatives is a topic of interest in the field of organic chemistry4. However, specific synthesis methods for 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- are not readily available in the literature. Further research and experimentation would be required to develop a specific synthesis protocol for this compound.

Molecular Structure Analysis

The molecular structure of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- consists of a pyrrolidinedione ring attached to a 4-chlorobenzoyl group via an oxygen atom12. The average mass of the molecule is 253.639 Da2.

Chemical Reactions Analysis

Information on specific chemical reactions involving 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is not readily available in the literature. Pyrrolidinedione derivatives are known to participate in a variety of chemical reactions, but the reactivity of this specific compound would need to be determined through further research and experimentation.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- are not readily available in the literature1. Further research would be required to determine properties such as solubility, melting point, boiling point, and others.Scientific Research Applications

Synthesis Applications

One of the main applications of 2,5-Pyrrolidinedione derivatives in scientific research is in the field of synthesis. For example, these compounds are utilized in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, demonstrating excellent yields and purities. This process involves a Lossen-type reaction with primary alcohols in the presence of triethylamine, showcasing the compound's utility in creating protected amino acids for further chemical synthesis (M. Cal et al., 2012).

Antimicrobial Activity

2,3-Pyrrolidinedione derivatives have shown significant antimicrobial and antifungal activities, particularly against oral pathogens like Streptococcus mutans and Candida albicans. These findings are crucial for developing new antimicrobial agents, especially in the context of oral healthcare, potentially offering alternatives to existing treatments like chlorhexidine (A. Dhavan et al., 2016).

Chemical Reactions and Mechanisms

The compound's derivatives also play a role in understanding chemical reaction mechanisms, such as those involving manganese(III) acetate dihydrate in the presence of 1,1-diarylethenes. This results in the formation of 4-(2,2-diaryl)ethenyl-2,3-pyrrolidinediones, highlighting the compound's versatility in chemical transformations and the study of reaction products based on the substituent nature on the benzene ring (Nguyen Van Ha & Le Thi My Trinh, 2015).

Theoretical and Structural Analysis

2,5-Pyrrolidinedione and its derivatives have been subjects of theoretical analysis to understand their tautomerization, an essential aspect of their chemical behavior. Density Functional Theory (DFT) studies provide insights into the keto-enol and other types of tautomerism, offering a deeper understanding of the compound's structural and energetic properties (S. Sarkar et al., 2018).

Advanced Material Applications

The compound's derivatives are also explored for their potential in advanced materials, such as their use in fabricating heterojunctions for electronic devices. The optical and junction characteristics of pyridine derivatives, which include 2,5-Pyrrolidinedione structures, show promise for applications in electronics and as photosensors, indicating the compound's broader applicability beyond mere chemical synthesis (I. Zedan et al., 2020).

Safety And Hazards

Information on the safety and hazards of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is not readily available in the literature1. Further research would be required to determine the safety profile of this compound.

Future Directions

Pyrrolidinedione derivatives are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry4. The future research directions for 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- could include exploring its potential applications in these areas, as well as developing specific synthesis methods and studying its physical and chemical properties.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCJAIZMANMQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394513 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |

CAS RN |

68388-09-0 |

Source

|

| Record name | Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68388-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)